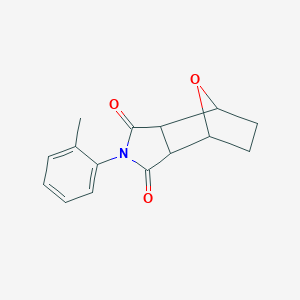
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist, and pharmacologist. MMDA-2 is a potent serotonin agonist, which means that it binds to serotonin receptors in the brain, leading to various biochemical and physiological effects. In
Wirkmechanismus
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione acts as a potent serotonin agonist, which means that it binds to serotonin receptors in the brain, leading to various biochemical and physiological effects. It has been shown to have a high affinity for the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione also acts as a partial agonist at the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemische Und Physiologische Effekte
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has been shown to have various biochemical and physiological effects on the central nervous system. It has been found to induce hallucinations, altered perception of time and space, and an altered sense of self-awareness. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has also been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to a feeling of euphoria and increased energy levels. However, the long-term effects of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione on the brain and body are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has several advantages for lab experiments. It is a potent serotonin agonist, which makes it useful for investigating the role of serotonin receptors in various physiological processes. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione also has a similar chemical structure and pharmacological profile to other psychoactive drugs such as MDMA and MDA, which allows researchers to compare and contrast the effects of these drugs. However, the use of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione in lab experiments is limited by its psychoactive effects, which can make it difficult to control for confounding variables.
Zukünftige Richtungen
For the investigation of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione include the role of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione in the treatment of various psychiatric disorders, the investigation of the long-term effects of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione, and the development of new synthetic methods for 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione.
Synthesemethoden
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione is synthesized from the reaction of 3,4-methylenedioxyphenylacetone and 2-amino-1-phenylhexane. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified through recrystallization using a solvent such as ethanol or acetone. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have a similar chemical structure and pharmacological profile to other psychoactive drugs such as MDMA and MDA. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in various physiological processes such as mood regulation, cognition, and perception.
Eigenschaften
CAS-Nummer |
20711-78-8 |
|---|---|
Produktname |
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione |
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO3/c1-8-4-2-3-5-9(8)16-14(17)12-10-6-7-11(19-10)13(12)15(16)18/h2-5,10-13H,6-7H2,1H3 |
InChI-Schlüssel |
WPFYQSJKOJNEMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)O4 |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)O4 |
Löslichkeit |
38.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



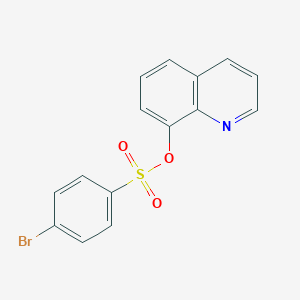
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
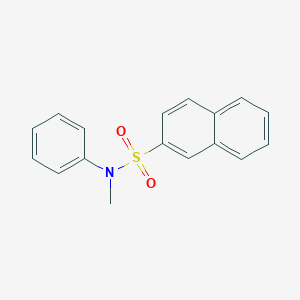
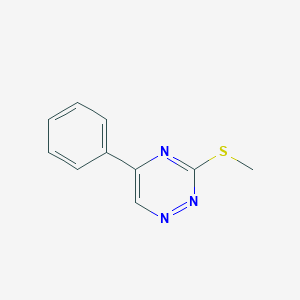
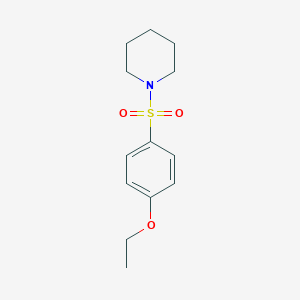
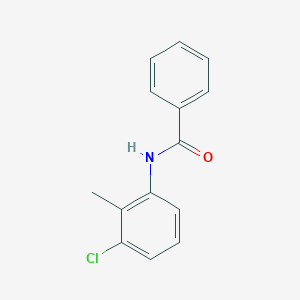
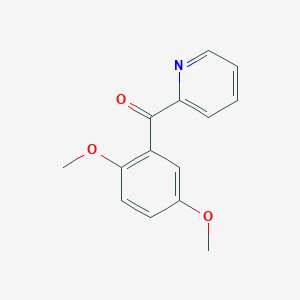
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
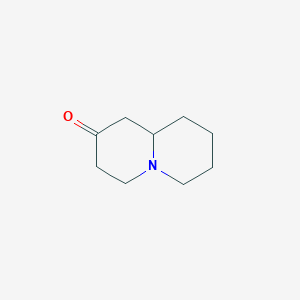
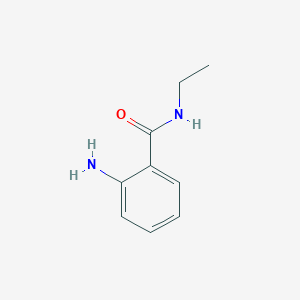
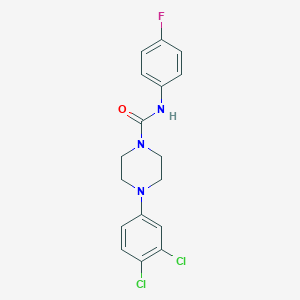
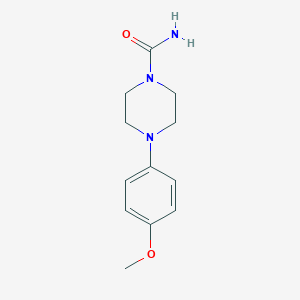
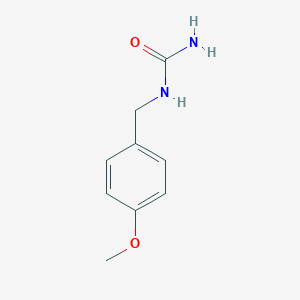
![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)